1,2,3-Propanetriol, phosphate

Overview

Description

1,2,3-Propanetriol, phosphate, commonly referred to as glycerol phosphate, is a phosphorylated derivative of glycerol. Its sodium salt hydrate (CAS 34363-28-5) is a key compound in biochemical and industrial applications. The structure consists of glycerol with a phosphate group esterified to one of its hydroxyl groups, forming either the α (1-position) or β (2-position) isomer. The disodium salt hexahydrate (C₃H₇Na₂O₆P·6H₂O) is widely used in pharmaceuticals, cell culture media, and as a buffering agent due to its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, phosphate can be synthesized through the phosphorylation of glycerol. This process involves the reaction of glycerol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced through the hydrolysis of fats and oils, followed by the phosphorylation of the resulting glycerol. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Propanetriol, phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glyceraldehyde and dihydroxyacetone.

Reduction: It can be reduced to form glycerol.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation can be achieved using reagents like phosphorus pentachloride.

Major Products Formed:

Oxidation: Glyceraldehyde, dihydroxyacetone.

Reduction: Glycerol.

Substitution: Halogenated glycerol derivatives.

Scientific Research Applications

Chemistry

- Solvent and Reagent : Glycerol phosphate is utilized as a solvent and reagent in various chemical reactions. Its unique properties facilitate reactions that require a stable medium.

- Chromatography : It is employed in high-performance liquid chromatography (HPLC) for the separation of compounds, particularly in pharmacokinetics studies where purity and concentration are critical .

Biology

- Metabolic Pathways : Glycerol phosphate plays a crucial role in metabolic pathways, particularly in lipid metabolism. It serves as a precursor for the synthesis of phospholipids and triglycerides, essential for cell membrane integrity and energy storage .

- Microbial Growth : Research indicates that glycerol phosphate homeostasis is vital for the growth and virulence of certain pathogens like Pseudomonas aeruginosa, suggesting potential therapeutic targets for infection control .

Medicine

- Pharmaceutical Formulation : Glycerol phosphate is incorporated into drug formulations to enhance solubility and bioavailability. Its properties as a humectant improve the stability of pharmaceutical products .

- Laxative Properties : When administered rectally, glycerol phosphate acts as a hyperosmotic laxative, facilitating bowel movements by drawing water into the colon .

Industrial Applications

- Cosmetics and Personal Care : In cosmetics, glycerol phosphate serves as a moisturizer and skin conditioning agent. Its ability to retain moisture makes it valuable in skin care formulations .

- Food Industry : It acts as a humectant and preservative in food products. Glycerol phosphate is recognized for its lower glycemic index compared to sugar, making it suitable for low-calorie food formulations .

Case Study 1: Pharmaceutical Applications

A study highlighted the use of glycerol phosphate in enhancing the delivery of poorly soluble drugs. By formulating these drugs with glycerol phosphate, researchers observed improved bioavailability in animal models, indicating its potential for developing effective oral medications.

Case Study 2: Microbial Pathogen Control

Research on Pseudomonas aeruginosa demonstrated that manipulating glycerol phosphate levels could significantly affect the pathogen's growth and virulence factors. This finding suggests that targeting glycerol phosphate metabolism could lead to new treatments for bacterial infections .

Data Tables

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Chemistry | HPLC solvent | Enhanced separation efficiency |

| Biology | Precursor for phospholipids | Essential for cell membrane integrity |

| Medicine | Drug formulation | Improved solubility and stability |

| Industrial | Humectant in cosmetics | Increased moisture retention |

| Food Industry | Preservative | Extended shelf life and improved texture |

Mechanism of Action

1,2,3-Propanetriol, phosphate exerts its effects through its involvement in various biochemical pathways. It is a key intermediate in glycolysis and gluconeogenesis, where it is converted to glyceraldehyde 3-phosphate. This conversion is catalyzed by the enzymes glycerol kinase and glycerol-3-phosphate dehydrogenase. The compound also plays a role in lipid metabolism, where it is involved in the synthesis of triglycerides and phospholipids .

Comparison with Similar Compounds

Metal Salts of Glycerol Phosphate

Glycerol phosphate forms salts with various cations, each exhibiting distinct properties:

Key Differences :

- Cation Effects : Sodium and potassium salts exhibit higher solubility in water, making them suitable for liquid formulations, while calcium salts are less soluble and used in solid supplements .

- Isomerism : α-Glycerophosphate (phosphate at 1-position) and β-glycerophosphate (2-position) differ in enzymatic reactivity. β-isomers are often preferred in cell culture to avoid interference with metabolic pathways .

- Hydration State : The hexahydrate form of disodium α-glycerophosphate enhances stability and solubility compared to anhydrous variants .

Structural Analogues and Industrial Phosphates

These compounds differ fundamentally from glycerol phosphates in toxicity and application, underscoring glycerol phosphate's biocompatibility .

Biological Activity

1,2,3-Propanetriol phosphate, commonly known as glycerol phosphate (GroP), is a significant compound in biological systems, particularly in lipid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and implications in various biological processes.

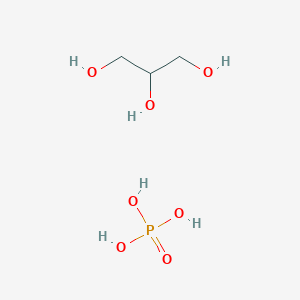

Chemical Structure and Properties

1,2,3-Propanetriol phosphate is a derivative of glycerol that includes a phosphate group. Its structure can be represented as follows:

This compound plays a critical role in the synthesis of phospholipids and triglycerides, which are essential components of cell membranes and energy storage molecules.

Biological Roles

- Lipid Metabolism : Glycerol phosphate is a precursor in the biosynthesis of phospholipids and triglycerides. It is involved in the formation of phosphatidic acid, which serves as a key intermediate in lipid biosynthesis .

- Cell Signaling : Glycerol phosphate has been implicated in various signaling pathways. For instance, it can activate protein kinases and influence cellular responses to growth factors .

- Energy Production : It serves as a substrate for glycerol-3-phosphate dehydrogenase, an enzyme involved in the conversion of glycerol into glucose through gluconeogenesis .

1. Enzymatic Pathways

Glycerol phosphate participates in several enzymatic reactions:

- Glycerol-3-phosphate 1-acyltransferase : This enzyme catalyzes the first step in glycerolipid biosynthesis, linking fatty acids to glycerol phosphate .

- Phosphodiesterase Activity : In some bacteria, glycerophosphodiester phosphodiesterase (GlpQ) utilizes glycerol phosphate to facilitate the acquisition of glycerol from environmental sources .

2. Interaction with Membrane Proteins

Glycerol phosphate acts as a ligand for various membrane proteins, influencing their conformation and activity. This interaction can modulate cellular signaling pathways that regulate growth and differentiation.

Case Study 1: Glycerol Phosphate in Cancer Research

Recent studies have shown that alterations in glycerol phosphate metabolism are associated with cancer progression. For example, elevated levels of glycerol phosphate have been linked to increased proliferation and survival of cancer cells due to enhanced lipid synthesis .

Case Study 2: Role in Bacterial Pathogenesis

In spirochetes like Borrelia, glycerol phosphate acquisition is crucial for survival and pathogenicity. The GlpQ enzyme facilitates the utilization of glycerol phosphate from host tissues, demonstrating its importance in bacterial virulence .

Research Findings

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for β-glycerophosphate sodium while ensuring isomer purity?

- Methodology : Use controlled phosphorylation of glycerol with phosphorus oxychloride (POCl₃) under alkaline conditions (pH 9–10) to favor β-isomer formation. Monitor reaction progress via ³¹P NMR to track phosphate esterification . Post-synthesis, employ ion-exchange chromatography to separate α- and β-isomers, validated by HPLC with a chiral column .

Q. What analytical techniques are critical for distinguishing α- and β-glycerophosphate isomers in sodium or calcium salts?

- Methodology : Combine X-ray diffraction (XRD) to identify crystalline structures (α-isomers show distinct peaks at 2θ = 15.3° and 28.7°) and polarimetry to measure optical activity (β-isomers are optically inactive) . Confirm via mass spectrometry (MS) fragmentation patterns, where β-glycerophosphate exhibits a dominant m/z = 97 fragment (PO₃⁻) .

Q. How does pH influence the stability of hydrated sodium glycerophosphate in aqueous solutions?

- Methodology : Conduct accelerated stability studies at pH 4–9 (25°C, 40°C). Use ion chromatography to quantify free phosphate ions (indicative of hydrolysis). Stability is optimal at pH 6–7, with degradation increasing below pH 5 due to acid-catalyzed hydrolysis .

Q. What are the key considerations for preparing calcium glycerophosphate with consistent Ca²⁺ content?

- Methodology : Precipitate calcium salts from sodium glycerophosphate solutions using CaCl₂ (molar ratio 1:1). Avoid excess Ca²⁺ to prevent colloidal instability. Validate Ca²⁺ content via atomic absorption spectroscopy (AAS) , targeting 18.6–19.4% w/w as per pharmacopeial standards .

Q. How can researchers verify the absence of residual solvents (e.g., ethanol) in synthesized glycerophosphate salts?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID). Calibrate against ethanol standards (retention time: 2.1 min). Limit: <500 ppm per ICH guidelines .

Advanced Research Questions

Q. What role does 1,2,3-propanetriol phosphate play in modulating enzyme activity in deep eutectic solvents (DES)?

- Methodology : Study lipase (e.g., Candida antarctica Lipase B) activity in DES (e.g., choline chloride/glycerol) with 10–20% phosphate buffer. Use kinetic assays (e.g., p-nitrophenyl laureate hydrolysis) to show enhanced enzyme stability (≥80% activity retention) due to phosphate-induced hydrogen bonding .

Q. How do data contradictions arise in isomer ratio quantification across different synthesis methods, and how can they be resolved?

- Methodology : Compare NMR integration (e.g., ¹H NMR δ 4.1–4.3 ppm for α-isomer glycerol protons) with enzymatic assays (e.g., α-glycerophosphate oxidase specificity). Discrepancies often stem from kinetic vs. thermodynamic control during synthesis; use chemodynamic modeling to predict isomer distributions .

Q. What mechanisms drive the interaction of iron(III) glycerophosphate in environmental remediation applications?

- Methodology : Investigate phosphate ligand exchange using EXAFS spectroscopy to confirm Fe³⁺-phosphate coordination. Apply in arsenic adsorption studies; optimize Fe/P molar ratio (1:2) for maximal As(V) uptake (≥95% efficiency at pH 6) .

Q. How can computational modeling predict the solvation behavior of glycerophosphate salts in mixed solvent systems?

- Methodology : Perform molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) to analyze hydrogen-bonding networks in water/1,2-propanediol mixtures. Validate with experimental density/viscosity measurements (e.g., 25°C data from Pradhan et al. ).

Q. What are the challenges in standardizing glycerophosphate formulations for biomedical applications (e.g., bone regeneration)?

Properties

IUPAC Name |

phosphoric acid;propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZZKVRWGOWVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52007-79-1 | |

| Record name | Phosphoric acid, polymer with 1,2,3-propanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52007-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501033192 | |

| Record name | 1,2,3-Propanetriol, phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12040-65-2, 27082-31-1, 52007-79-1 | |

| Record name | Glycerophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12040-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetriol, phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027082311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglycerolphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052007791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriol, phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501033192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-Propanetriol, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.